methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate
Description
Methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. Key structural elements include:
- Sulfonamido linker: The N-(4-methylphenyl)sulfonamido group at position 6 enhances binding affinity and modulates solubility.
- Furan-2-carboxylate ester: A methyl-substituted furan ring at position 5, linked via a methylene group, which may influence metabolic stability and lipophilicity.
Properties
IUPAC Name |
methyl 5-[[4-methyl-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-14-4-6-16(7-5-14)25(12-17-8-10-19(30-17)21(26)29-3)31(27,28)18-9-11-20-23-22-15(2)24(20)13-18/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRPRNCHBVRIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(O2)C(=O)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine ring system . The sulfonamide group is then introduced through a nucleophilic substitution reaction, where a sulfonyl chloride reacts with an amine group on the triazolopyridine core. Finally, the furan-2-carboxylate moiety is attached via esterification, using a suitable carboxylic acid derivative and an alcohol.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the furan ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonamide group to an amine or the triazole ring to a dihydrotriazole.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where the sulfonyl chloride can be replaced with various nucleophiles, leading to different sulfonamide derivatives.
Esterification and Hydrolysis: The ester group in the furan-2-carboxylate moiety can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: The triazolopyridine core is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. This makes the compound a potential candidate for drug development and biological studies.
Medicine: Due to its potential biological activities, the compound can be investigated for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties can be exploited in the development of new materials, such as polymers or coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is likely related to its ability to interact with specific molecular targets. The triazolopyridine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, triazolopyridine derivatives have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase . The sulfonamide group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the furan-2-carboxylate moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s structural uniqueness lies in its triazolo-pyridine core, distinguishing it from other heterocyclic derivatives. Below is a comparative analysis with compounds from the evidence:
Functional Group Analysis
- Sulfonamido vs. Carboxamide : The sulfonamido group in the target compound (electron-withdrawing) may enhance binding to polar enzyme pockets compared to carboxamides (e.g., in ) .
- Furan vs. Thioether : The furan carboxylate in the target compound offers higher metabolic stability than thioether-containing dihydropyridines (), which are prone to oxidation .
- Triazolo-pyridine vs.
Physicochemical Properties (Hypothetical)
Hypothetical Activity Profiling
- Kinase Inhibition : The triazolo-pyridine core resembles ATP-binding motifs in kinases, similar to furopyridine derivatives () .
- Antimicrobial Potential: Sulfonamido groups (as in ) are historically associated with antibacterial activity, suggesting the target compound may share this trait .
- Metabolic Stability : The methyl ester in the furan carboxylate may reduce first-pass hydrolysis compared to free carboxylic acids in dihydropyridines () .
Biological Activity
Methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and possible therapeutic applications.
Synthesis and Characterization
The synthesis of the compound involves multiple steps, including the formation of the furan-2-carboxylic acid derivative and subsequent sulfonamide and triazole modifications. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.25 µg/mL | |
| Staphylococcus aureus | 0.5 µg/mL | |
| Pseudomonas aeruginosa | 0.75 µg/mL | |
| Aspergillus niger | 1.0 µg/mL |
The MIC values indicate that the compound exhibits strong antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus. The antifungal activity against Aspergillus niger also suggests potential applications in treating fungal infections.
The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. Molecular docking studies have indicated potential interactions with target enzymes such as MurD and DNA gyrase, which are critical for bacterial growth and replication.
Case Studies
Case Study 1: Efficacy Against Multi-drug Resistant Strains
A recent study evaluated the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that even at low concentrations, the compound significantly inhibited bacterial growth compared to standard antibiotics like methicillin.
Case Study 2: Synergistic Effects with Other Antibiotics
Another investigation explored the synergistic effects of this compound when combined with other antibiotics. The combination therapy showed enhanced efficacy against resistant strains, suggesting a potential strategy for overcoming antibiotic resistance.
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of this compound?
A multistep synthesis is typically required, involving:
- Step 1: Construction of the [1,2,4]triazolo[4,3-a]pyridine core via cyclization of appropriately substituted pyridine precursors (e.g., using sulfonamide coupling reactions) .
- Step 2: Introduction of the sulfonamide group using N-(4-methylphenyl) sulfonamide derivatives under mild coupling conditions (e.g., EDC/HOBt or DCC) .
- Step 3: Methylation of the furan-2-carboxylate moiety via esterification with methanol under acidic catalysis .
Validation: Confirm purity (>95%) using HPLC and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s stability under varying experimental conditions be assessed?
- Thermal stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Photostability: Expose the compound to UV-Vis light (e.g., 254–365 nm) and monitor degradation via LC-MS over 24–72 hours .
- pH stability: Dissolve in buffers (pH 3–10) and analyze degradation products using -NMR and mass spectrometry .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Molecular docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs) based on the triazolopyridine scaffold’s interactions .
- QSAR studies: Correlate substituent variations (e.g., methyl groups on the triazole ring) with experimental IC values to refine pharmacophore models .
Example: Replace the 4-methylphenyl group with fluorophenyl derivatives to evaluate electronic effects on binding .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Dose-response validation: Replicate assays (e.g., enzyme inhibition or cell viability) with standardized protocols and positive controls (e.g., staurosporine for kinases) .
- Off-target profiling: Screen against a panel of related targets (e.g., CYP450 isoforms) to rule out nonspecific effects .
- Structural analysis: Compare X-ray crystallography data (if available) with docking predictions to validate binding modes .
Q. How can the compound’s regioselectivity in derivatization reactions be controlled?
- Directing groups: Utilize the sulfonamide’s electron-withdrawing nature to favor electrophilic substitution at the furan ring’s 5-position .
- Protection/deprotection: Temporarily protect reactive sites (e.g., the triazole nitrogen) with Boc groups during functionalization .
Case study: Selective bromination at the furan methyl position using NBS under radical initiation .
Methodological Resources
- Synthesis optimization: Apply flow-chemistry principles (e.g., Omura-Sharma-Swern oxidation) to improve yield and scalability .
- Structural characterization: Use single-crystal X-ray diffraction (as in ) to resolve ambiguous NMR signals.
- Biological assays: Reference standardized protocols for kinase inhibition assays in and cytotoxicity testing in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
